Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate
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Overview
Description
Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: is a chemical compound known for its unique structure and properties It is a sodium salt derivative of benzoic acid, where the benzoate group is modified with an oleoylethylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate typically involves the reaction of benzoic acid derivatives with oleoylethylamine under specific conditions. The process may include:
Esterification: Benzoic acid is first esterified with an appropriate alcohol to form an ester intermediate.
Amidation: The ester intermediate reacts with oleoylethylamine to form the desired amide.
Neutralization: The amide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate can undergo oxidation reactions, particularly at the oleoyl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions, affecting the carbonyl and oleoyl groups.
Substitution: It can participate in substitution reactions, where the benzoate or oleoylethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and proteins, given its amphiphilic nature.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism by which Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The oleoylethyl group allows the compound to insert into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
- Sodium 2-(((2-palmitoylethyl)amino)carbonyl)benzoate
- Sodium 2-(((2-stearoylethyl)amino)carbonyl)benzoate
- Sodium 2-(((2-linoleoylethyl)amino)carbonyl)benzoate
Uniqueness: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is unique due to the presence of the oleoylethyl group, which imparts specific hydrophobic and amphiphilic properties. This makes it particularly effective in interacting with lipid membranes and proteins, distinguishing it from other similar compounds with different fatty acid chains.
Properties
CAS No. |
94088-52-5 |
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Molecular Formula |
C28H42NNaO4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
sodium;2-[[(Z)-3-oxoicos-11-enyl]carbamoyl]benzoate |
InChI |
InChI=1S/C28H43NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(30)22-23-29-27(31)25-20-17-18-21-26(25)28(32)33;/h9-10,17-18,20-21H,2-8,11-16,19,22-23H2,1H3,(H,29,31)(H,32,33);/q;+1/p-1/b10-9-; |
InChI Key |
DIXVAIQSJHDFAV-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCNC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
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